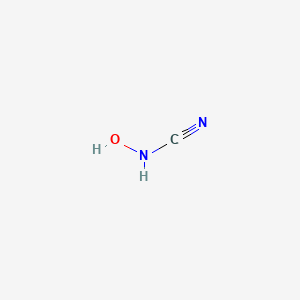
Hydroxycyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxycyanamide, also known as N-hydroxycyanamide, is a chemical compound with the molecular formula CH2N2O. It is a derivative of cyanamide and features a hydroxyl group attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxycyanamide can be synthesized through several methods. One common approach involves the reaction of cyanamide with hydroxylamine. This reaction typically occurs under mild conditions and yields this compound as the primary product . Another method involves the iron-mediated desulfurization of isothiocyanates, which also produces this compound under mild reaction conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of cyanamide with hydroxylamine hydrochloride. This process involves the use of a solvent, such as water or ethanol, and is carried out at controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hydroxycyanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to participate in cycloaddition reactions and aminocyanation reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyanate or nitrate derivatives, while reduction can produce amines or hydroxylamines .
Scientific Research Applications
Hydroxycyanamide has a wide range of applications in scientific research:
Biology: this compound is employed in studies related to enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of hydroxycyanamide involves its interaction with various molecular targets and pathways. In biological systems, this compound is known to inhibit aldehyde dehydrogenase, an enzyme involved in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, which produces unpleasant effects and deters alcohol consumption . Additionally, this compound can act as a nitric oxide donor, influencing various cellular processes through the modulation of nitric oxide levels .
Comparison with Similar Compounds
Hydroxycyanamide can be compared with other similar compounds, such as:
Hydroxyurea: This compound is structurally similar to this compound and is used in the treatment of certain cancers and sickle cell disease.
N-Hydroxyurea: Similar to this compound, this compound is used as a reagent in organic synthesis and has applications in medicinal chemistry.
This compound’s unique combination of a hydroxyl group and a cyanamide moiety makes it a versatile compound with distinct chemical and biological properties.
Properties
IUPAC Name |
hydroxycyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N2O/c2-1-3-4/h3-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLCSFPUPWHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624674 |
Source


|
| Record name | Hydroxycyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.040 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114045-21-5 |
Source


|
| Record name | Hydroxycyanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
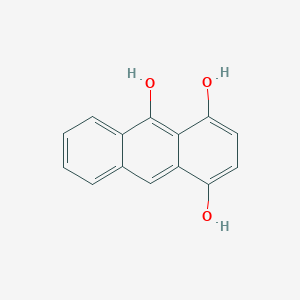
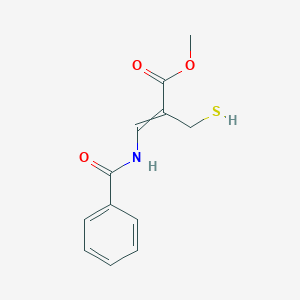
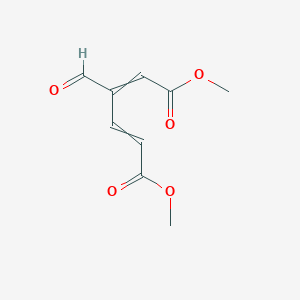
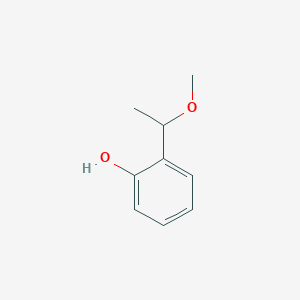
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
![1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B14297300.png)
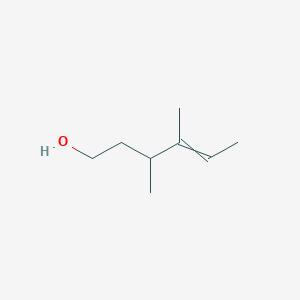
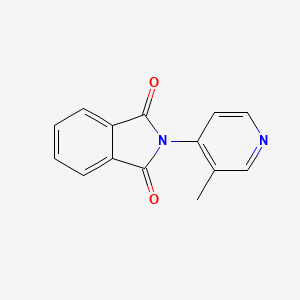

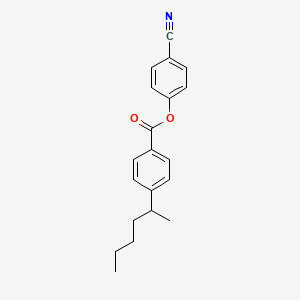
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2,2-Diethoxy-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14297333.png)
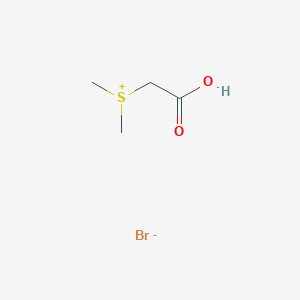
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
